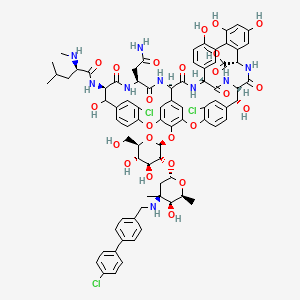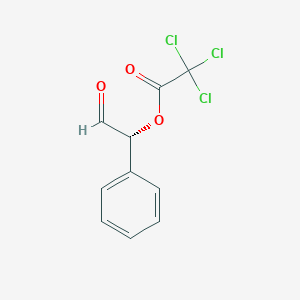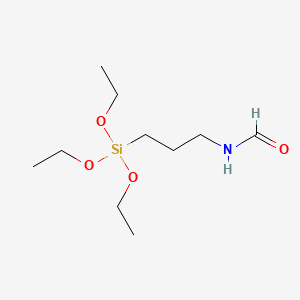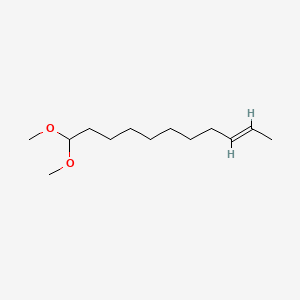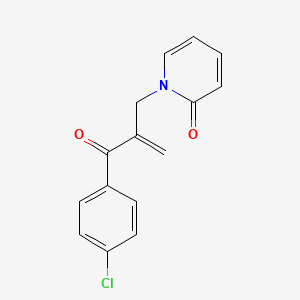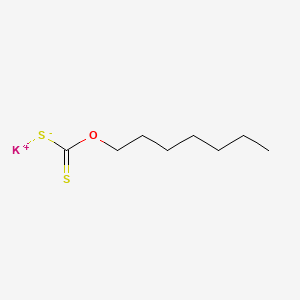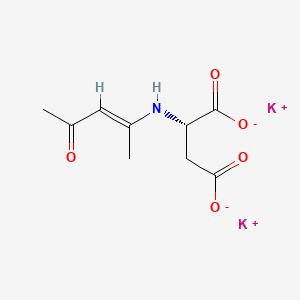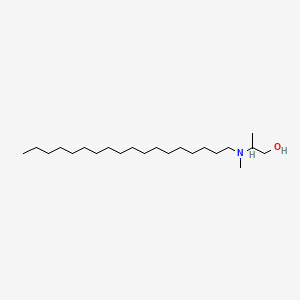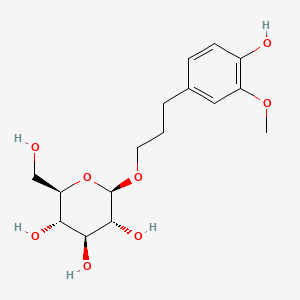
beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl-: is a glycoside compound known for its diverse biological activities. It is a derivative of phenylpropanoid glycosides, which are commonly found in various plants. This compound is characterized by the presence of a glucose molecule (glucopyranoside) attached to a phenylpropanoid moiety, specifically 3-(4-hydroxy-3-methoxyphenyl)propyl.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl- typically involves the glycosylation of the phenylpropanoid moiety. One common method is the Koenigs-Knorr reaction, where a glycosyl donor (such as a glycosyl halide) reacts with an alcohol (the phenylpropanoid moiety) in the presence of a catalyst like silver carbonate or silver oxide. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve enzymatic glycosylation, where specific glycosyltransferases catalyze the transfer of glucose from a donor molecule (such as UDP-glucose) to the phenylpropanoid acceptor. This method is advantageous due to its specificity and mild reaction conditions, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The phenolic hydroxyl group in the compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups in the phenylpropanoid moiety can be reduced to alcohols.
Substitution: The hydroxyl groups in the glucose moiety can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or reduced phenylpropanoid derivatives.
Substitution: Esterified or etherified glucopyranosides.
科学研究应用
beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl-:
Chemistry: Used as a model compound in glycosylation studies and synthesis of complex glycosides.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for diseases related to oxidative stress and inflammation.
Industry: Utilized in the formulation of natural products and nutraceuticals.
作用机制
The compound exerts its effects primarily through its antioxidant activity. The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, it may modulate signaling pathways involved in inflammation, such as the NF-κB pathway, by inhibiting the activation of pro-inflammatory cytokines.
相似化合物的比较
beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl-: can be compared with other phenylpropanoid glycosides such as:
Syringin: Similar structure but with a different glycosylation pattern.
Coniferin: Contains a coniferyl alcohol moiety instead of the 3-(4-hydroxy-3-methoxyphenyl)propyl group.
Salicin: A simpler structure with a salicyl alcohol moiety.
The uniqueness of beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl- lies in its specific phenylpropanoid structure, which imparts distinct biological activities and potential therapeutic benefits.
属性
CAS 编号 |
64181-82-4 |
|---|---|
分子式 |
C16H24O8 |
分子量 |
344.36 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[3-(4-hydroxy-3-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H24O8/c1-22-11-7-9(4-5-10(11)18)3-2-6-23-16-15(21)14(20)13(19)12(8-17)24-16/h4-5,7,12-21H,2-3,6,8H2,1H3/t12-,13-,14+,15-,16-/m1/s1 |
InChI 键 |
SWDZHHGZCMGPOV-IBEHDNSVSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)CCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
规范 SMILES |
COC1=C(C=CC(=C1)CCCOC2C(C(C(C(O2)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



